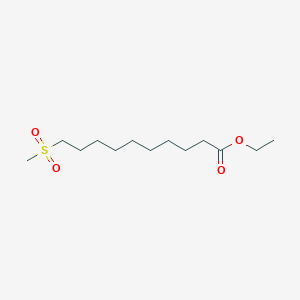
Ethyl 10-(methanesulfonyl)decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 10(METHYLSULFONYL)DECANOATE is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is specifically an ester of decanoic acid with a methylsulfonyl group attached to the tenth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ETHYL 10(METHYLSULFONYL)DECANOATE typically involves the esterification of decanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure the continuous boiling and condensing of the reaction mixture . The reaction conditions often include a molar ratio of 1:7 (decanoic acid to ethanol), 9 wt% catalyst loading, and a temperature of 348 K .
Industrial Production Methods
In industrial settings, the production of ETHYL 10(METHYLSULFONYL)DECANOATE may involve large-scale esterification processes using solid catalysts like Amberlyst 15. The catalyst can be reused multiple times after washing with methanol, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
ETHYL 10(METHYLSULFONYL)DECANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
ETHYL 10(METHYLSULFONYL)DECANOATE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 10(METHYLSULFONYL)DECANOATE involves its interaction with molecular targets through its ester and methylsulfonyl groups. The ester group can undergo hydrolysis to release decanoic acid and ethanol, while the methylsulfonyl group can participate in various chemical reactions, modulating the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters of decanoic acid, such as ethyl decanoate and methyl decanoate, as well as sulfones like methylsulfonylmethane (MSM).
Uniqueness
ETHYL 10(METHYLSULFONYL)DECANOATE is unique due to the presence of both an ester and a methylsulfonyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from simpler esters and sulfones .
Properties
CAS No. |
54863-63-7 |
|---|---|
Molecular Formula |
C13H26O4S |
Molecular Weight |
278.41 g/mol |
IUPAC Name |
ethyl 10-methylsulfonyldecanoate |
InChI |
InChI=1S/C13H26O4S/c1-3-17-13(14)11-9-7-5-4-6-8-10-12-18(2,15)16/h3-12H2,1-2H3 |
InChI Key |
AGTQKSSXNYLQIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















